molecular formula C18H13N5 B5603899 MFCD00375942

MFCD00375942

Cat. No.: B5603899
M. Wt: 299.3 g/mol
InChI Key: YMIOGYUSBYURCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00375942 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00375942 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency, reducing costs, and ensuring consistent quality. Advanced techniques such as automated control systems and real-time monitoring are employed to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD00375942 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: In substitution reactions, one functional group in this compound is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

MFCD00375942 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe to study biological processes.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD00375942 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Properties

IUPAC Name

2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c19-10-13-16-18(22-15-9-5-4-8-14(15)21-16)23(17(13)20)11-12-6-2-1-3-7-12/h1-9H,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOGYUSBYURCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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